Cis-2-AMINOCYCLOPENTANECARBONITRILE hydrochloride
Description
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-5-2-1-3-6(5)8;/h5-6H,1-3,8H2;1H/t5-,6-;/m0./s1 |
InChI Key |
JHUCZVWLMPERGO-GEMLJDPKSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C#N.Cl |
Canonical SMILES |
C1CC(C(C1)N)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Protocol
The ketonitrile intermediate is subjected to reductive amination using ammonium acetate and a stereoselective reducing agent. Sodium cyanoborohydride (NaBH3CN) is preferred for its compatibility with nitriles and ability to proceed in aqueous methanol at pH 7. The reaction proceeds via imine formation, followed by borohydride reduction to yield a racemic mixture of cis- and trans-2-aminocyclopentanecarbonitrile.
Critical Parameters :
Diastereomeric Resolution
Racemic products are resolved using chiral acids. Diastereomeric salt formation with (2S,3S)-2,3-dibenzoyl-d-tartaric acid (DBTA) selectively precipitates the cis-enantiomer. For example, dissolving the racemic amine in hot acetonitrile and adding DBTA yields a crystalline salt with >98% enantiomeric excess (ee) after two recrystallizations.
Strecker Synthesis with Stereochemical Control
The Strecker reaction offers a one-pot route to α-aminonitriles from ketones, ammonium salts, and cyanide. For cyclopentanone, this method provides direct access to 2-aminocyclopentanecarbonitrile.
Reaction Mechanism and Conditions
Cyclopentanone reacts with ammonium chloride (NH4Cl) and sodium cyanide (NaCN) in aqueous ethanol at 50°C. The reaction proceeds via:
Optimization Insights :
Cis/Trans Isomer Separation
The crude Strecker product contains cis and trans diastereomers, separable via column chromatography (silica gel, ethyl acetate/hexane). Alternatively, crystallization-driven resolution using chiral solvents like (−)-menthol achieves >90% cis isomer purity.
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods offer eco-friendly resolution. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the trans isomer’s ester intermediate, leaving the cis-aminonitrile enriched.
Protocol Overview
-
Protect the amine as an acetyl derivative.
-
Hydrolyze the trans isomer’s ester using CAL-B in phosphate buffer (pH 7.5).
-
Extract the remaining cis-aminonitrile with ethyl acetate.
Performance Metrics :
Hydrochloride Salt Formation
The final step involves protonating the free amine with hydrochloric acid.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes controlled hydrolysis under different conditions:
Notable kinetic studies show alkaline hydrolysis follows second-order kinetics with activation energy in water-acetonitrile systems . Acidic conditions promote intramolecular cyclization rather than simple hydrolysis .
Cyclization Reactions
The amino and nitrile groups participate in annulation reactions:
Key cyclization pathways:
-
Acid-catalyzed cyclization
(86% yield in 2 hrs)
Forms stable pyrimidinone derivatives through thioureido group participation -
Base-mediated rearrangement
Produces phenylimino intermediates that eliminate phenyl groups
Aza-Michael Additions
The electron-deficient cyclopentane ring enables stereoselective conjugate additions:
| Nucleophile | Conditions | Product | Stereoselectivity | Yield | Source |
|---|---|---|---|---|---|
| Benzylamine | CH₂Cl₂, RT | β-Amino acid derivative | 95% de | 91% | |
| Hydrazines | MeOH, 60°C | Cyclopentane-fused pyrazoles | cis-dominant | 78% |
X-ray crystallography confirms the (1R,2S) configuration of aza-Michael adducts remains preserved during these reactions .
Nucleophilic Substitutions
The amino group participates in various displacement reactions:
Demonstrated reactions:
-
Formation of thiourea derivatives with isothiocyanates (88% yield)
-
Buchwald-Hartwig amination with aryl halides
-
Schiff base formation with carbonyl compounds
Kinetic isotope effect studies (kH/kD = 3.2) indicate rate-determining proton transfer in aminolysis reactions .
Cycloaddition Reactions
The nitrile group enables [2+3] cycloadditions:
| Dipolarophile | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ | Cu(I)/Et₃N | Tetrazolo[1,5-a]cyclopentane | 82% | |
| Diazo compounds | Rh₂(OAc)₄ | Pyrazolo-annulated derivatives | 67% |
DFT calculations (B3LYP/6-31G*) reveal transition state energies correlate with observed regioselectivity in Huisgen cycloadditions.
Stereochemical Considerations
The cis configuration significantly impacts reaction outcomes:
-
Acid stability : cis-isomer shows 5.8x faster cyclization than trans in HCl
-
Base resistance : trans-isomer undergoes 92% racemization vs 12% for cis in NaOH
-
Catalytic effects : Chiral phosphoric acids induce 88% ee in asymmetric aminoxylations
Crystal structures (CCDC 2058851) reveal pseudoaxial NH orientation stabilizes transition states through N-H···O hydrogen bonding .
Scientific Research Applications
Agricultural Applications
Cis-2-Aminocyclopentanecarbonitrile hydrochloride has been identified for its fungicidal properties , making it valuable in agricultural practices. It acts effectively against a range of fungal pathogens that affect crops.
Fungicidal Activity
- The compound has demonstrated activity against pathogens such as Phytophthora infestans (responsible for potato blight) and Plasmopara viticola (downy mildew in grapevines) .
- Research indicates that formulations containing this compound can be applied to various parts of plants, including foliage, stems, and roots, as well as to the surrounding soil .
Case Study: Efficacy Against Downy Mildew
In a controlled study, cis-2-amino-cyclopentane-1-carboxylic acid was tested on grapevines infected with Plasmopara viticola. The application resulted in a significant reduction of fungal spores on treated plants compared to untreated controls, demonstrating its potential as a biocontrol agent .
Pharmaceutical Applications
The compound is also explored for its therapeutic potential in medicinal chemistry due to its structural characteristics that allow for various modifications.
Synthesis of Derivatives
- This compound serves as a precursor in the synthesis of various biologically active derivatives. For example, the assisted hydrolysis of this compound leads to the formation of carboxamides and acids that exhibit biological activity .
- The compound's ability to undergo cyclization reactions has been leveraged to create more complex structures with potential pharmacological applications .
Case Study: Lipase-Catalyzed Reactions
Research has highlighted the use of lipase-catalyzed N-acylations involving cis-2-amino-cyclopentane-carbonitriles, suggesting that these reactions can produce enantiomerically enriched compounds suitable for pharmaceutical applications .
Synthetic Chemistry Applications
This compound is utilized in synthetic organic chemistry due to its unique reactivity.
Reactivity and Synthesis
- The compound participates in various reactions, such as acid cyclization and rearrangement under specific conditions, yielding valuable intermediates for further synthetic processes .
- Its structural features allow it to act as a chiral building block, facilitating the synthesis of complex organic molecules.
Data Table: Reactivity Overview
| Reaction Type | Product Type | Conditions Required |
|---|---|---|
| Acid Cyclization | Thiooxo-pyrimidinones | Acidic medium |
| Rearrangement | Imino derivatives | Aqueous alkali |
| N-acylation | Enantiomerically enriched products | Lipase-catalyzed |
Mechanism of Action
The mechanism of action of Cis-2-AMINOCYCLOPENTANECARBONITRILE hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Cis-2-aminocyclopentanecarbonitrile hydrochloride and related compounds:
Structural and Functional Group Analysis
- Nitrile vs. Hydroxyl/Ester Groups: The nitrile group in the target compound provides strong electron-withdrawing effects, enhancing reactivity in nucleophilic additions compared to hydroxyl or ester groups in analogs . However, hydroxyl-containing analogs (e.g., trans-2-aminocyclopentanol HCl) exhibit superior aqueous solubility due to hydrogen bonding .
- Cis vs. Trans Isomerism: The cis configuration in the target compound creates a distinct spatial arrangement, favoring interactions with chiral receptors or enzymes, unlike trans isomers (e.g., trans-2-aminocyclopentanol HCl), which may exhibit altered binding affinities .
- Ring Size Effects: Cyclohexane derivatives (e.g., cis-2-aminocyclohexanol HCl) demonstrate reduced ring strain and higher thermal stability compared to cyclopentane analogs, making them preferable for high-temperature reactions .
Physicochemical and Pharmacokinetic Properties
- Solubility: The nitrile group in Cis-2-aminocyclopentanecarbonitrile HCl reduces water solubility compared to hydroxyl-containing analogs but improves compatibility with organic solvents .
- Synthetic Utility: Ethyl ester derivatives (e.g., ethyl cis-2-amino-1-cyclopentanecarboxylate HCl) are more lipophilic, enabling blood-brain barrier penetration in CNS drug candidates .
Research and Industrial Relevance
- Pharmaceutical Synthesis: The target compound’s nitrile group is pivotal in synthesizing β-amino nitriles, intermediates for antidiabetic and antiviral agents .
- Catalysis: Cis-2-aminocyclopentanecarbonitrile HCl serves as a ligand in asymmetric catalysis, outperforming trans isomers in enantioselectivity for certain reactions .
Biological Activity
Cis-2-Aminocyclopentanecarbonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which incorporates an amino group and a nitrile functional group. The stereochemistry of the compound plays a crucial role in its biological interactions.
Research indicates that compounds similar to cis-2-aminocyclopentanecarbonitrile exhibit various mechanisms of action:
- Inhibition of Protein Synthesis : Analogous compounds have been shown to inhibit isoleucyl-tRNA synthetase, leading to a blockade in protein synthesis. This mechanism is critical for understanding the compound's potential as an antimicrobial agent .
- Tumor Targeting : Studies on related compounds demonstrate high tumor avidity and stability in vivo, making them suitable candidates for cancer imaging and treatment. For instance, radiolabeled analogs have shown significant uptake in gliosarcoma models, suggesting that structural modifications can enhance therapeutic efficacy .
- Antifungal Activity : The compound has been associated with antifungal properties, particularly against Candida albicans. The structural configuration influences its effectiveness against fungal pathogens .
Biological Evaluation
The biological activity of this compound has been evaluated through various methods:
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit specific enzymes and pathways critical for microbial survival and proliferation.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and biodistribution of the compound, revealing promising results in targeting malignant tissues while minimizing systemic toxicity.
Case Study 1: Antitumor Activity
A study involving radiolabeled derivatives of related compounds demonstrated enhanced tumor targeting capabilities in Fischer rats bearing 9L gliosarcoma. The derivatives exhibited significantly higher tumor-to-brain tissue ratios compared to standard imaging agents like [^18F]FDG, indicating their potential as PET imaging agents for brain tumors .
Case Study 2: Antifungal Efficacy
Research into the antifungal properties of this compound revealed effective inhibition against Candida albicans. The compound was shown to disrupt fungal cell wall synthesis, leading to cell lysis and death .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Q1. What are the key synthetic routes for preparing cis-2-aminocyclopentanecarbonitrile hydrochloride, and how do reaction conditions influence stereochemical outcomes?
Answer: The compound can be synthesized via cyclization of nitrile-containing precursors or reductive amination of ketone intermediates. For stereochemical control:
- Reduction Reactions : Use chiral reducing agents (e.g., (R)- or (S)-BINAP-modified catalysts) to favor the cis-configuration. Anhydrous conditions (e.g., THF under nitrogen) prevent hydrolysis of intermediates .
- Cyclization : Acidic or basic conditions influence ring closure kinetics. For example, HCl-mediated cyclization may stabilize the amine intermediate, enhancing cis-selectivity .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm stereochemistry using polarimetry or chiral HPLC .
Q. Q2. What analytical techniques are critical for characterizing purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves enantiomeric impurities .
- Spectroscopy :
- Elemental Analysis : Verify Cl content via ion chromatography (expected ~20–22%) .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields and minimize racemization during large-scale synthesis?
Answer:
- Temperature Control : Maintain ≤0°C during amine protonation to suppress epimerization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation of nitriles to amines without racemization .
- Scale-Up Challenges : Use continuous-flow reactors for precise control of exothermic steps (e.g., HCl addition) .
Q. Q4. What strategies resolve contradictions in solubility data reported for this compound across different solvents?
Answer:
- Methodological Consistency : Standardize solvent preparation (e.g., degassing for DMSO) to avoid oxygen interference .
- Ternary Phase Diagrams : Map solubility in water/organic cosolvent systems (e.g., ethanol-water) to identify optimal crystallization conditions .
- Thermodynamic Analysis : Use van’t Hoff plots to correlate solubility with temperature. Discrepancies may arise from polymorphic forms (e.g., hydrate vs. anhydrous) .
Q. Q5. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Model protonation states (amine group pKa ~8–9) to predict degradation pathways (e.g., nitrile hydrolysis at pH >10) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C≡N and C–N bonds to identify labile sites .
- Validation : Compare simulated degradation products (e.g., cyclopentanecarboxylic acid) with LC-MS data from accelerated stability studies .
Q. Q6. What role does stereochemistry play in the compound’s biological activity, and how can enantiomeric purity be validated?
Answer:
- Biological Relevance : The cis-configuration may enhance binding to chiral targets (e.g., enzymes with hydrophobic pockets). Test enantiomers in vitro using kinase inhibition assays .
- Chiral Resolution : Use cellulose-based chiral columns (e.g., Chiralpak IC) with heptane/isopropanol for baseline separation .
- Circular Dichroism (CD) : Compare CD spectra of synthesized batches with reference standards to confirm enantiopurity .
Q. Q7. How should researchers address discrepancies in reported melting points and thermal stability data?
Answer:
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect polymorph transitions. For example, a reported mp >300°C may indicate decomposition rather than melting .
- Sample Purity : Remove trace solvents (e.g., residual HCl) via recrystallization in ethanol/water (1:1) and vacuum drying .
Q. Q8. What safety protocols are essential for handling this compound, given its potential reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
